molecular formula C18H15NOS2 B4988305 5-(2-methylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2-methylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4988305
M. Wt: 325.5 g/mol
InChI Key: WWJIFXWHMXWTIH-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methylthiouracil or MTU and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of MTU is not fully understood, but it is believed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MTU has also been shown to inhibit the activity of certain enzymes, including tyrosinase and xanthine oxidase.
Biochemical and Physiological Effects
MTU has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of hyperthyroidism, as it inhibits the production of thyroid hormones.

Advantages and Limitations for Lab Experiments

MTU has several advantages for lab experiments, including its high yield and low toxicity. However, its solubility in certain solvents can be a limitation, and further studies are needed to determine its stability and compatibility with other compounds.

Future Directions

There are several future directions for the study of MTU, including its potential use as a chemotherapy drug, its effects on other enzyme activities, and its potential use in the treatment of hyperthyroidism. Further studies are also needed to determine the optimal synthesis method for MTU and its stability in different solvents.

Synthesis Methods

MTU can be synthesized using different methods, including the reaction of 2-methylbenzaldehyde and 4-methylbenzene-1,2-diamine in the presence of ammonium thiocyanate. Another method involves the reaction of 2-methylbenzaldehyde and thiourea in the presence of acetic acid. The yield of MTU varies depending on the method used, but it is generally high.

Scientific Research Applications

MTU has been used in scientific research for various applications, including as a photochromic material, a corrosion inhibitor, and a bioactive compound. This compound has also been studied for its potential use as a chemotherapy drug for cancer treatment. MTU has shown promising results in inhibiting the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo.

properties

IUPAC Name

(5Z)-3-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS2/c1-12-7-9-15(10-8-12)19-17(20)16(22-18(19)21)11-14-6-4-3-5-13(14)2/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJIFXWHMXWTIH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

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